蓖麻油酸甲酯

描述

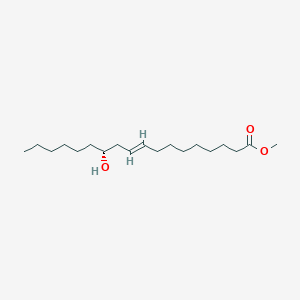

Methyl ricinelaidate, also known as RICINELAIC ACID METHYL ESTER or RICINELAIDIC ACID METHYL ESTER, is a chemical compound with the molecular formula C19H36O3 . It is also referred to as 12-HYDROXY C18:1 (9-TRANS) METHYL ESTER, Methyl trans-12-hydroxy-9-octadecenoate, and Ricinelaidic acid methyl ester .

Synthesis Analysis

The synthesis of Methyl ricinelaidate involves the elaidinization of methyl ricinoleate with a relatively small quantity of a nitrite-nitric acid solution. This is followed by the fractional crystallization of the methyl ricinelaidate, and its subsequent hydrolysis to ricinelaidic acid .Molecular Structure Analysis

The molecular weight of Methyl ricinelaidate is 312.49 . The SMILES string representation of its structure isCCCCCCCC@@HC\\C=C\\CCCCCCCC(=O)OC . Chemical Reactions Analysis

The methods for the preparation of ricinelaidic acid and methyl ricinelaidate depend upon the elaidinization of methyl ricinoleate with a relatively small quantity of a nitrite-nitric acid solution, fractional crystallization of the methyl ricinelaidate, and its subsequent hydrolysis to ricinelaidic acid .科学研究应用

透皮渗透增强剂

宋、刘锦和金(2001 年)的一项研究探讨了各种脂肪酸及其衍生物(包括蓖麻油酸甲酯)对氢化可的松和 5-氟尿嘧啶透皮通量的影响。研究发现,顺式和反式-12-羟基-9-十八碳烯酸的甲酯和乙酯(包括蓖麻油酸甲酯)与它们的母体脂肪酸相比,显着增强了药物渗透。

未来方向

属性

IUPAC Name |

methyl (E,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-LVMGUKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ricinelaidate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl ricinelaidate and how are they confirmed?

A1: Methyl ricinelaidate, the trans isomer of Methyl ricinoleate, is characterized by its ethylenic carbon atoms at the 9 and 10 positions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 NMR, reveals distinct chemical shifts for these carbons: 134.56 ppm for C-9 and 125.97 ppm for C-10. [] These shifts are further validated through techniques like spin decoupling and 1H-13C COSY NMR. []

Q2: How does the NMR spectrum of Methyl ricinelaidate differ from its cis isomer, Methyl ricinoleate?

A2: While both isomers exhibit characteristic peaks for their ethylenic carbons in the 13C NMR spectrum, their exact chemical shift values differ. Methyl ricinoleate shows peaks at 133.32 ppm for C-9 and 125.28 ppm for C-10. [] This difference in chemical shifts arises from the distinct spatial arrangements of atoms around the double bond in the cis and trans isomers, influencing the electronic environment and consequently the NMR signals.

Q3: Beyond the ethylenic carbons, are there any other notable observations in the NMR spectra of Methyl ricinelaidate?

A3: Yes, studies using 100MHz NMR have shown that the chemical shifts for the hydroxyl (-OH) group in Methyl ricinelaidate shift downfield (to a higher ppm value) with increasing concentration of the compound in Carbon tetrachloride (CCl4). [] Additionally, the pattern of the olefinic proton signals also undergoes changes with varying concentrations. [] These observations provide valuable insights into the behavior of Methyl ricinelaidate in solution.

Q4: What is the significance of studying the infrared (IR) spectrum of Methyl ricinelaidate?

A4: While the provided abstracts do not delve into specific details of the IR spectrum, IR spectroscopy serves as a powerful tool to identify functional groups within a molecule. [] Analyzing the IR spectrum of Methyl ricinelaidate can confirm the presence of characteristic functional groups like the ester carbonyl, hydroxyl group, and the alkene C=C bond. This information aids in confirming its structure and differentiating it from other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)

![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)

![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)